N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-20-13-11-18(12-14-20)16-26-24(29)17-28-23-10-6-5-9-21(23)27-22(15-25(28)30)19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPRVVNKGOOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the condensation of an o-phenylenediamine derivative with a benzoyl chloride derivative under acidic conditions to form the benzodiazepine core.
Introduction of the Acetamide Group: The benzodiazepine core is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group.
Attachment of the 4-Methoxyphenylmethyl Group: Finally, the compound is alkylated with 4-methoxybenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with the central nervous system. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,5-Benzodiazepine Derivatives
The compound shares a common 1,5-benzodiazepine core with several synthesized derivatives, but differs in substituent patterns. Key structural comparisons include:
Functional Group Impact on Properties
- N-Acyl Groups: The target compound’s 4-methoxyphenylmethyl acetamide group contrasts with the acetyl (1a) and crotonyl (2a) groups in other derivatives. Methoxy groups enhance solubility in polar solvents compared to non-polar substituents (e.g., phenyl in 2a) .
- Aromatic Substitutents : The 4-phenyl group in the target compound promotes π-π stacking, a feature absent in derivatives with hydroxyl or fluorine substituents (e.g., 1a, 11). This may influence binding to hydrophobic protein pockets .
- Hydrogen Bonding : Unlike 1a and 2a, the target compound lacks hydroxyl groups, reducing its capacity for intramolecular hydrogen bonding. This may increase conformational flexibility .
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodiazepine moiety, which is known for its psychoactive properties. The presence of the methoxy group and the acetamide functionality may contribute to its biological profile.
Antitumor Activity
Recent studies have investigated the antitumor potential of similar benzodiazepine derivatives. For instance, compounds with structural similarities have shown significant inhibition of cancer cell proliferation. A study reported that certain benzodiazepine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess antitumor activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MDA-MB-231 |
| Compound B | 12.5 | HeLa |
| N-Acetyl Compound | 8.0 | A549 |
The proposed mechanism of action for benzodiazepine derivatives often involves the modulation of neurotransmitter systems or direct interaction with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit carbonic anhydrase enzymes, which play a role in tumor progression . This inhibition can lead to decreased tumor cell viability and increased apoptosis.
Apoptosis Induction
The ability to induce apoptosis is a crucial aspect of the biological activity of this compound. In vitro assays have demonstrated that related compounds can significantly increase the percentage of apoptotic cells in cancer cell lines such as MDA-MB-231. This was evidenced by an increase in annexin V-FITC positive cells .
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Case Study 1 : A compound structurally related to N-[4-methoxyphenyl]methyl derivatives was tested for its cytotoxic effects on breast cancer cells. The study found a dose-dependent increase in cell death, correlating with increased concentrations of the compound .
- Case Study 2 : Another study focused on the neuroprotective effects of benzodiazepine derivatives showed promising results in models of neurodegeneration. The compounds exhibited significant anti-inflammatory properties and reduced oxidative stress markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
